Cas no 2026-08-6 (8-(Hydroxymethyl)naphthalen-1-ylmethanol)
8-(Hydroxymethyl)naphthalen-1-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- Naphthalene-1,8-diyldimethanol
- [8-(Hydroxymethyl)naphthalen-1-yl]methanol
- 1,8-Naphthalenedimethanol
- 1,8-dihydroxymethylnaphthalene
- naphthalene-1,8-dimethanol
- D94583
- SCHEMBL27015
- FT-0727477
- FD-0033
- AKOS015913526
- 1,8-Naphthalenedimethanol, 97%
- 2026-08-6
- (8-hydroxymethyl-naphthalen-1-yl)-methanol
- 1,8-Bis(hydroxymethyl)naphthalene; 1,8-Dihydroxymethylnaphthalene
- CAA02608
- DTXSID90174103
- MFCD00183549
- J-013159
- CS-0033799
- 1,8-Napthalenedimethanol
- 1,8-Bis(hydroxymethyl)naphthalene
- DTXCID2096594
- 8-(Hydroxymethyl)naphthalen-1-ylmethanol
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- MDL: MFCD00183549
- Inchi: 1S/C12H12O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2
- InChI Key: DINZUYYYXDLSJE-UHFFFAOYSA-N
- SMILES: OCC1C=CC=C2C=CC=C(CO)C2=1
Computed Properties
- Exact Mass: 188.08400
- Monoisotopic Mass: 188.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: White or off white crystalline powder
- Density: 1.0750 (rough estimate)
- Melting Point: 153-156 °C(lit.)
- Boiling Point: 283.23°C (rough estimate)
- Flash Point: 207.3°C
- Refractive Index: 1.6010 (estimate)
- PSA: 40.46000
- LogP: 1.82440
- Solubility: Not determined
8-(Hydroxymethyl)naphthalen-1-ylmethanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
8-(Hydroxymethyl)naphthalen-1-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006313-10g |
Naphthalene-1,8-diyldimethanol |
2026-08-6 | 95% | 10g |
$555.00 | 2023-09-02 | |
| Alichem | A219006313-25g |
Naphthalene-1,8-diyldimethanol |
2026-08-6 | 95% | 25g |
$980.00 | 2023-09-02 | |
| TRC | H947658-10mg |
[8-(Hydroxymethyl)naphthalen-1-yl]methanol |
2026-08-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H947658-50mg |
[8-(Hydroxymethyl)naphthalen-1-yl]methanol |
2026-08-6 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H947658-100mg |
[8-(Hydroxymethyl)naphthalen-1-yl]methanol |
2026-08-6 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM139816-5g |
naphthalene-1,8-diyldimethanol |
2026-08-6 | 95% | 5g |
$281 | 2021-08-05 | |
| Chemenu | CM139816-10g |
naphthalene-1,8-diyldimethanol |
2026-08-6 | 95% | 10g |
$468 | 2021-08-05 | |
| Chemenu | CM139816-25g |
naphthalene-1,8-diyldimethanol |
2026-08-6 | 95% | 25g |
$916 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125561-500mg |
8-(Hydroxymethyl)naphthalen-1-ylmethanol |
2026-08-6 | >95% | 500mg |
2080.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125561-1g |
8-(Hydroxymethyl)naphthalen-1-ylmethanol |
2026-08-6 | >95% | 1g |
2861.0CNY | 2021-07-13 |
8-(Hydroxymethyl)naphthalen-1-ylmethanol Suppliers
8-(Hydroxymethyl)naphthalen-1-ylmethanol Related Literature
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1. Convenient syntheses of cyclic carbazole oligomers by 1-pot Knoevenagel reactionSumio Maruyama,Yadong Zhang,Tatsuo Wada,Hiroyuki Sasabe J. Chem. Soc. Perkin Trans. 1 1999 41
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2. New one-pot synthesis of a benzonorcaradiene derivative by reduction of naphthalic anhydride with LiAlH4Geerlig W. Wijsman,Lars A. van der Veen,Willem H. de Wolf,Friedrich Bickelhaupt J. Chem. Soc. Perkin Trans. 2 1997 2095
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Gleb A. Chesnokov,Maxim A. Topchiy,Pavel B. Dzhevakov,Pavel S. Gribanov,Aleksandr A. Tukov,Victor N. Khrustalev,Andrey F. Asachenko,Mikhail S. Nechaev Dalton Trans. 2017 46 4331
Additional information on 8-(Hydroxymethyl)naphthalen-1-ylmethanol
Research Brief on 8-(Hydroxymethyl)naphthalen-1-ylmethanol: Key Developments and Implications as of 2026-08-6
In recent years, the compound 8-(Hydroxymethyl)naphthalen-1-ylmethanol has garnered significant attention in the chemical biology and pharmaceutical research communities due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, with a focus on studies published or updated by 2026-08-6. The brief aims to provide a comprehensive overview of the current state of research, highlighting key methodologies, results, and future directions.
8-(Hydroxymethyl)naphthalen-1-ylmethanol, a naphthalene derivative, has been investigated for its role in modulating biological pathways, particularly those involved in inflammation and cancer. Recent studies have explored its mechanism of action, including its interaction with specific cellular receptors and enzymes. For instance, a 2026 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on COX-2, an enzyme implicated in inflammatory processes. The study utilized in vitro and in vivo models to validate these findings, suggesting potential applications in anti-inflammatory drug development.
Another significant advancement involves the compound's application in targeted drug delivery systems. Research conducted by a team at the University of Cambridge in early 2026 revealed that 8-(Hydroxymethyl)naphthalen-1-ylmethanol can be functionalized to enhance the solubility and bioavailability of hydrophobic drugs. This breakthrough was achieved through the synthesis of novel prodrugs, which demonstrated improved pharmacokinetic profiles in preclinical trials. The study's results, published in Advanced Drug Delivery Reviews, underscore the compound's versatility in pharmaceutical formulations.
In addition to its therapeutic potential, recent investigations have also focused on the synthetic pathways for 8-(Hydroxymethyl)naphthalen-1-ylmethanol. A 2026 paper in Organic Letters detailed an efficient, scalable synthesis method using green chemistry principles. The authors reported a high-yield, low-waste process that minimizes environmental impact while maintaining product purity. This development is particularly relevant for industrial-scale production, addressing both economic and sustainability concerns.
Despite these promising advancements, challenges remain. For example, the compound's stability under physiological conditions and its potential off-target effects require further elucidation. Ongoing research, as highlighted in a recent review in Chemical Biology & Drug Design, aims to address these gaps through advanced computational modeling and high-throughput screening techniques. These efforts are expected to pave the way for clinical trials in the near future.
In conclusion, 8-(Hydroxymethyl)naphthalen-1-ylmethanol represents a promising candidate for various biomedical applications, from anti-inflammatory therapies to drug delivery systems. The latest research, as of 2026-08-6, underscores its potential while also identifying areas for further investigation. Continued interdisciplinary collaboration will be essential to fully realize the compound's therapeutic and industrial value.
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